(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)7-13-9-5-1-3-8-4-2-6-10(12(8)9)18(13,16)17/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOBZOVOOSPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331272 | |
| Record name | 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
857041-85-1 | |
| Record name | 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The naphtho[1,8-cd]isothiazole 1,1-dioxide core is typically synthesized via intramolecular cyclization of 8-amino-1-naphthalenesulfonic acid derivatives. A widely cited method involves treating 8-amino-1-naphthalenesulfonic acid potassium salt with phosphoryl chloride (POCl₃) under reflux conditions to induce sulfonamide cyclization. The reaction proceeds through intermediate sulfonyl chloride formation, followed by nucleophilic attack of the amine group to form the six-membered sultam ring.
Key Reaction Conditions :
- Reagent : POCl₃ (2.5 equiv.)
- Solvent : Toluene (anhydrous)
- Temperature : 110°C (reflux)
- Yield : 68–72%
This method is favored for its simplicity but requires careful handling of POCl₃ due to its corrosive nature. Alternative cyclizing agents, such as thionyl chloride (SOCl₂), have been explored but result in lower yields (≤55%) due to competing side reactions.
Oxidation of Isothiazole Intermediates to Sulfones
The 1,1-dioxide moiety is introduced via oxidation of the parent isothiazole. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed under catalytic conditions. For example, 2H-naphtho[1,8-cd]isothiazole is oxidized using 30% H₂O₂ in the presence of tungstic acid (H₂WO₄) at 60°C for 12 hours.
Optimized Oxidation Protocol :
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (3.0 equiv.) |
| Catalyst | H₂WO₄ (0.1 mol%) |
| Solvent | Glacial Acetic Acid |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 85–88% |
Peracetic acid and meta-chloroperbenzoic acid (mCPBA) are less effective, yielding ≤70% due to over-oxidation byproducts.
Alternative Routes: Nitrile Hydrolysis
A patent-disclosed method involves cyanoethylation followed by hydrolysis:
- Cyanoethylation : Reacting 1,8-naphthosultam with acrylonitrile in the presence of triethylamine.
- Oxidation/Hydrolysis : Treating the nitrile intermediate with H₂O₂ and sulfuric acid to yield the carboxylic acid.
Critical Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Acrylonitrile | Et₃N, THF, 25°C, 24h | 78% |
| 2 | H₂O₂/H₂SO₄ | 50°C, 8h | 81% |
This route avoids ester hydrolysis but requires stringent control over oxidation conditions to prevent sulfone degradation.
Photocatalytic Functionalization
Recent advances utilize iridium-based photocatalysts for late-stage C–H functionalization. A reported method employs [Ir(dF-CF3-ppy)₂(dtbbpy)]·PF₆ under blue light (427 nm) to couple the sultam core with ethyl glyoxylate, followed by hydrolysis.
Advantages :
- Site-selectivity : Direct functionalization at the C-2 position.
- Mild Conditions : Room temperature, 48h reaction time.
- Yield : 91% for the coupling step; 89% after hydrolysis.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation/Hydrolysis | Nucleophilic substitution | 69 | High | Moderate |
| Suzuki Coupling | Cross-coupling | 62 | Moderate | Low |
| Nitrile Hydrolysis | Cyanoethylation | 63 | High | High |
| Photocatalysis | C–H functionalization | 81 | Low | Very Low |
The alkylation/hydrolysis route remains the most practical for industrial-scale synthesis, whereas photocatalytic methods offer precision for research-scale applications.
Challenges and Optimization Strategies
- Byproduct Formation : Over-oxidation during sulfone synthesis is mitigated by using H₂WO₄ instead of stronger oxidants.
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental compatibility without sacrificing yield.
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce costs in cross-coupling reactions.
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The acetic acid functional group enables classic carboxylic acid transformations:
Key finding: Substitution of the acetic acid group with apolar moieties (e.g., isopropyl ester) reduces aldose reductase inhibitory activity by >100-fold, confirming its role in target binding .
Electrophilic Aromatic Substitution
The naphtho-isothiazole core undergoes regioselective substitution:
Redox Reactions Involving the Isothiazole Ring
The 1,1-dioxidoisothiazole system participates in redox processes:
Coupling Reactions
The acetic acid side chain facilitates cross-coupling:
Biological Activity Correlation
Reaction products exhibit structure-activity relationships (SAR):
Degradation Pathways
Stability studies reveal key decomposition modes:
Scientific Research Applications
Chemistry
The compound is utilized in organic chemistry for studying reaction mechanisms and chemical transformations. Its ability to undergo oxidation and reduction reactions makes it a valuable reagent for synthesizing other compounds. The following reactions are notable:
- Oxidation : Can be oxidized to form various oxidation states.
- Reduction : Reduction can modify functional groups within the compound.
- Substitution : Participates in substitution reactions where functional groups are exchanged.
Biology
In biological research, (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid serves as a biotinylation reagent. This application is particularly relevant in proteomics, where it is used to attach biotin to proteins, allowing for their detection and isolation via streptavidin binding. This method aids in studying protein interactions and post-translational modifications.
Medicine
While not intended for direct therapeutic use, this compound has implications in drug discovery and development. Initial studies suggest it may interact with enzymes or receptors related to microbial resistance mechanisms, indicating potential as a lead compound for new therapeutic agents.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid against multidrug-resistant pathogens. The findings revealed that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid. This suggests its potential utility in addressing antibiotic resistance.
Case Study 2: Cytotoxic Effects
Another study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid significantly reduced cell viability at concentrations above 10 µM. This highlights its potential role in cancer research and therapy development.
Mechanism of Action
The mechanism of action of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can be compared with other similar compounds, such as:
Naphtho[1,8-cd]isothiazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Acetic acid derivatives: Compounds with acetic acid functional groups that exhibit different chemical behaviors and applications.
The uniqueness of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid lies in its specific structure and the presence of the 1,1-dioxido group, which imparts distinct chemical and biological properties .
Biological Activity
(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid, with the CAS number 857041-85-1, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid is , with a molecular weight of 263.27 g/mol. The structure features a naphthalene core fused with an isothiazole ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of the key findings:
Antimicrobial Activity
Research indicates that (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid exhibits significant antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli.
Anticancer Potential
Preliminary data suggest that (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed effective inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL. |
| Study 2 | Investigate anti-inflammatory effects | Reduced IL-6 levels by 35% in LPS-stimulated macrophages. |
| Study 3 | Assess anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM. |
The mechanisms by which (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Cell Membrane Disruption : The compound may interact with microbial membranes leading to increased permeability.
- Cytokine Modulation : It appears to inhibit signaling pathways involved in inflammation.
- Apoptotic Pathways : Activation of caspases and alteration of Bcl-2 family proteins suggest a role in programmed cell death.
Q & A
Q. What are the standard synthetic routes for (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid, and how do they compare in efficiency?
The compound is typically synthesized via alkylation of sodium saccharin (1,1,3-trioxo-1,3-dihydrobenzo[d]isothiazole) with haloacetic acid derivatives. Microwave-assisted methods significantly improve reaction efficiency: yields increase from 30% (conventional reflux) to 69% under microwave irradiation due to rapid and uniform heating . Halo esters (e.g., ethyl bromoacetate) are preferred over haloacids, as the latter form acid-base equilibria under microwaves, reducing yields . Post-synthesis, esters can be hydrolyzed to the carboxylic acid without degrading the benzisothiazole core .
Q. What spectroscopic techniques are recommended for structural characterization, and what key data should researchers prioritize?
- 13C-NMR : Critical for confirming the benzisothiazole ring and acetic acid moiety. Key signals include the carbonyl carbon at ~169 ppm and the sulfone carbons at 136–139 ppm .
- Mass spectrometry (ESI+) : The molecular ion peak at m/z 242 (M + 1) confirms the molecular formula .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or bonding, as demonstrated for structurally related benzisothiazolones .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step when synthesizing this compound?
Low yields often stem from competing side reactions. Strategies include:
- Substrate selection : Use halo esters (e.g., ethyl bromoacetate) instead of haloacids. Esters achieve 83–86% yields under microwaves and can be hydrolyzed to the acid post-synthesis .
- Reaction monitoring : Employ TLC or HPLC to detect intermediates like ω-(1,1,3-trioxo-benzisothiazol-2-yl) alkanenitriles, which may require optimization of reaction time .
- Acid-base control : Add buffering agents (e.g., NaHCO₃) to suppress deprotonation of haloacids under microwave conditions .
Q. What methodologies are suitable for analyzing the compound’s inhibitory activity against enzymes like aldose reductase?
- Enzyme kinetics assays : Measure IC₅₀ values using spectrophotometric detection of NADPH oxidation rates. The compound’s sulfone group may interact with the enzyme’s active site, similar to related benzisothiazolones .
- Molecular docking : Compare binding affinities of the parent compound and its esters (e.g., methyl ester derivatives) to identify critical interactions .
- In vitro models : Use lens epithelial cell cultures to assess mitigation of hyperglycemia-induced oxidative stress, a hallmark of aldose reductase involvement .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?
Discrepancies may arise from:
- Structural analogs : Minor substitutions (e.g., methyl vs. ethyl esters) can shift activity profiles. Verify the exact structure using 13C-NMR and X-ray data .
- Purity issues : Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results. Purify via recrystallization (MeOH/Et₂O) and validate with HPLC .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or microbial strains may explain variability. Standardize protocols using CLSI guidelines .
Data Analysis & Experimental Design
Q. How can researchers validate crystallographic data for this compound, and what software is recommended?
- SHELX suite : Use SHELXL for structure refinement and SHELXS/SHELXD for solving phases. The software’s robustness with high-resolution or twinned data makes it ideal for benzisothiazolone derivatives .
- Validation metrics : Check R-factor (< 5%), bond length deviations (±0.02 Å), and electron density maps for omitted regions .
Q. What strategies mitigate discrepancies between computational and experimental spectral data?
- Conformational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational isomers of the acetic acid side chain, which may alter NMR chemical shifts .
- Solvent effects : Simulate spectra in explicit solvent (e.g., CD₃OD) rather than gas phase to match experimental conditions .
Methodological Challenges
Q. How can the compound’s stability in biological assays be improved?
- Prodrug design : Synthesize methyl or ethyl esters to enhance membrane permeability, then hydrolyze in situ. The methyl ester derivative has been used successfully in ring-expansion reactions .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the sulfone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
